5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid
Description
The compound 5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid is a structurally complex molecule featuring:
- An anthraquinone core (9,10-dihydro-9,10-dioxo-anthracene) with a sulphonic acid group at position 3 and an amino group at position 2.
- A triazine ring (1,3,5-triazin-2-yl) linked via phenylamino and sulphophenyl groups.
- An azo group (-N=N-) bridging the triazine-containing aromatic system to a 2-hydroxybenzoic acid moiety.
The sulphonic acid groups enhance water solubility, a critical feature for textile dyes or bioactive compounds requiring aqueous delivery .
Properties
CAS No. |
62572-84-3 |
|---|---|
Molecular Formula |
C42H30N10O11S2 |
Molecular Weight |
914.9 g/mol |
IUPAC Name |
5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2-sulfoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C42H30N10O11S2/c43-36-33(65(61,62)63)20-30(34-35(36)38(55)27-9-5-4-8-26(27)37(34)54)44-24-14-16-29(32(19-24)64(58,59)60)47-42-49-40(45-21-6-2-1-3-7-21)48-41(50-42)46-22-10-12-23(13-11-22)51-52-25-15-17-31(53)28(18-25)39(56)57/h1-20,44,53H,43H2,(H,56,57)(H,58,59,60)(H,61,62,63)(H3,45,46,47,48,49,50) |
InChI Key |
YBCFCHUWSLKEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl, followed by coupling with 2-hydroxybenzoic acid under controlled pH conditions to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a molecular formula of and a molecular weight of approximately 1088.5 g/mol. Its intricate structure includes multiple functional groups that contribute to its reactivity and utility in various applications.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution, making it valuable in synthetic organic chemistry .
Biological Applications
The compound is utilized in biological research due to its vibrant color properties, which make it suitable for staining techniques in microscopy. It can bind to proteins and nucleic acids, influencing their structure and function .
Case Study: Microscopy Staining
In a study assessing the efficacy of various dyes for cellular imaging, this compound demonstrated superior staining capabilities compared to traditional dyes, allowing for enhanced visualization of cellular structures .
Medical Research
Investigations into potential therapeutic applications have revealed that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. The mechanism involves interaction with cellular components leading to apoptosis .
Case Study: Cytotoxicity Assessment
Research conducted on aminoanthraquinone derivatives derived from this compound indicated significant cytotoxic effects on breast cancer cells, highlighting its potential as a chemotherapeutic agent .
Dye and Pigment Production
The compound is widely used in the production of dyes and pigments for textiles, plastics, and other materials. Its stability and vibrant color make it a preferred choice in the dye industry.
Analytical Chemistry
Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze this compound due to its distinct chemical properties. Reverse phase HPLC methods have been developed for effective separation and analysis .
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the compound allows it to interact with different molecular targets, leading to changes in their properties. The molecular pathways involved include interactions with proteins and nucleic acids, which can alter their function and activity.
Comparison with Similar Compounds
Key Differences :
- The methoxyphenyl group in the example compound may reduce solubility compared to the target’s sulphophenyl substituents .
2.2 Triazine-Based Azo Dyes
Example Compound: 5-[(4-[(7-Amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-2-[(3-fosfonofenil)azo]benzoic acid (CAS: 163879-69-4) .
| Property | Target Compound | Example Compound |
|---|---|---|
| Azo Groups | Single azo linkage | Multiple azo linkages (naphthyl and phenyl) |
| Triazine Presence | Yes (central triazine ring) | No triazine; naphthyl and phosphonophenyl substituents |
| Acid Groups | Two sulphonic acids, one carboxylic acid | Sulphonic and phosphonic acids |
| Applications | High specificity for dyeing or protein binding | Likely textile dye (phosphonic groups aid fiber adhesion) |
Key Differences :
- The example compound’s phosphonic acid groups may enhance metal chelation, useful in dye fixation on fabrics .
2.3 Benzoic Acid Derivatives with Complex Substituents
Example Compound: 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (CAS: 927637-85-2) .
Key Differences :
- The target’s azo-triazine system may confer unique optical properties (e.g., absorption maxima in visible spectrum) for dye applications.
- The example compound’s sulphonamide group is a classic pharmacophore in antibiotics, whereas the target’s triazine could interact with enzymes or DNA .
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions, including diazo coupling (for the azo group) and nucleophilic substitutions on the triazine ring, similar to methods in and .
- Dye Applications: Compared to simpler azo dyes (), the target’s anthraquinone-triazine hybrid structure may offer superior color fastness and UV stability due to extended conjugation and hydrogen bonding .
- Biological Potential: Triazine derivatives in exhibit antimicrobial activity, suggesting the target compound could be optimized for similar uses if the triazine interacts with bacterial enzymes .
Biological Activity
The compound 5-((4-((4-((4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthryl)amino)-2-sulphophenyl)amino)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-2-hydroxybenzoic acid , a complex organic molecule with multiple functional groups, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N6O5S |
| Molecular Weight | 422.460 g/mol |
| CAS Number | 27711-76-8 |
| LogP | 2.96 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Hsp70 : Research indicates that compounds similar to this structure can inhibit the heat shock protein 70 (Hsp70), which is implicated in cancer progression and cellular stress responses. Inhibiting Hsp70 may enhance the efficacy of chemotherapeutic agents by promoting apoptosis in cancer cells .
- Antioxidant Activity : The presence of the anthracene moiety suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This is likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the effects of a related compound on breast cancer cells. The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that targeting Hsp70 could be a viable strategy for enhancing cancer treatment .
Case Study 2: Antioxidant Effects
In a study examining the antioxidant capacity of various anthracene derivatives, it was found that compounds structurally similar to our target exhibited significant free radical scavenging activity. The authors suggested that these compounds could be developed into therapeutic agents for oxidative stress-related diseases .
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of sulfonated anthracene derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The study indicated that these compounds could serve as lead candidates for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
